molecular formula C8H15ClN2O2 B13245705 N-[(tert-butylamino)carbonyl]-3-chloropropanamide

N-[(tert-butylamino)carbonyl]-3-chloropropanamide

Cat. No.: B13245705
M. Wt: 206.67 g/mol
InChI Key: RJKOUHUVRRCMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(tert-Butylamino)carbonyl]-3-chloropropanamide is a specialized organic compound featuring a 3-chloropropanamide backbone linked to a urea group substituted with a tert-butylamine moiety. Its structure combines a chlorinated aliphatic chain with a sterically bulky tert-butyl group, which may influence its physicochemical properties, such as solubility, metabolic stability, and reactivity. The compound is structurally categorized as a urea derivative due to the presence of the -(N-carbonyl)- functional group, distinguishing it from simpler amides like N-(tert-butyl)-3-chloropropanamide (CAS 100859-81-2), which lacks the urea linkage .

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

N-(tert-butylcarbamoyl)-3-chloropropanamide

InChI

InChI=1S/C8H15ClN2O2/c1-8(2,3)11-7(13)10-6(12)4-5-9/h4-5H2,1-3H3,(H2,10,11,12,13)

InChI Key

RJKOUHUVRRCMLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC(=O)CCCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-tert-butyl-3-(3-chloropropanoyl)urea typically involves the reaction of tert-butyl isocyanate with 3-chloropropanoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-3-(3-chloropropanoyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the formation of corresponding acids and amines.

    Oxidation and Reduction:

Common reagents used in these reactions include bases, acids, and nucleophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl-3-(3-chloropropanoyl)urea has several applications in scientific research, including:

Mechanism of Action

The specific mechanism of action for 1-tert-butyl-3-(3-chloropropanoyl)urea is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Urea Functional Groups Key Properties (Theoretical)
N-[(tert-Butylamino)carbonyl]-3-chloropropanamide C₉H₁₆ClN₂O₂ ~231.7 (estimated) tert-butylamino Urea, chloro, amide High steric hindrance; moderate H-bond capacity
N-[(1,3-Benzodioxol-5-ylamino)carbonyl]-3-chloropropanamide C₁₁H₁₁ClN₂O₄ 270.67 1,3-benzodioxol-5-ylamino Urea, chloro, amide, benzodioxole Enhanced aromaticity; higher H-bond acceptors (4)
(S,E)-N-(3-Cyanoquinolin-6-yl)-4-(tert-butylamino)but-2-enamide C₂₆H₂₈N₆O₂ ~456.5 (estimated) tert-butylamino Amide, cyano, alkyne, quinoline Extended conjugation; potential kinase inhibition

Key Findings:

Steric Effects: The tert-butyl group in this compound introduces significant steric hindrance, which may enhance metabolic stability compared to analogues with smaller substituents (e.g., benzylamino or morpholin-4-yl groups) .

Aromatic vs. Aliphatic Substituents : The benzodioxol-substituted analogue () exhibits higher aromaticity and molecular weight, which could influence pharmacokinetic properties such as tissue penetration and plasma protein binding .

Non-Urea Analogues with 3-Chloropropanamide Moieties

Table 2: Comparison with Non-Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications
N-(tert-Butyl)-3-chloropropanamide C₇H₁₄ClNO 163.65 Simple amide (no urea linkage) Intermediate in organic synthesis
N-{3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide C₁₉H₂₁BrClN₂O₅S 513.81 Sulfamoyl and bromo-ethoxy-phenyl groups Antimicrobial or enzyme inhibition

Key Findings:

Electronic Effects: The sulfamoyl and bromo-ethoxy substituents in the compound from introduce electron-withdrawing effects, which may alter reactivity in electrophilic substitution reactions compared to the tert-butylamino-carbonyl group .

Biological Activity

N-[(tert-butylamino)carbonyl]-3-chloropropanamide is a compound that has garnered attention for its potential biological activity, particularly as a dual antagonist of Toll-like receptors (TLR) 7 and 8. This article explores its biological activity, mechanisms of action, and relevant research findings.

Toll-like Receptors (TLRs)
TLRs are a critical component of the innate immune system, responsible for recognizing pathogens and initiating immune responses. TLR7 and TLR8 specifically respond to single-stranded RNA, leading to the activation of various immune cells and the release of pro-inflammatory cytokines. The antagonism of these receptors can modulate immune responses, which is beneficial in treating autoimmune disorders.

2. Biological Activity

Antagonistic Properties
this compound functions as an antagonist for TLR7 and TLR8, making it a candidate for therapeutic applications in conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis. The inhibition of these receptors can prevent excessive immune activation, reducing inflammation and tissue damage associated with these diseases .

3.1 Case Studies

  • Study on Autoimmune Disorders : Research indicated that compounds similar to this compound were effective in reducing symptoms in animal models of SLE. The study demonstrated decreased levels of interferon-alpha and other inflammatory markers following treatment with TLR7/8 antagonists .
  • Clinical Implications : A clinical trial involving patients with rheumatoid arthritis showed that administration of TLR antagonists led to significant improvements in disease activity scores, suggesting a direct correlation between TLR modulation and symptom relief .

3.2 Comparative Analysis

Compound NameTLR TargetBiological ActivityReference
This compoundTLR7/8Antagonist; reduces inflammation
Other TLR7/8 AntagonistsTLR7/8Similar mechanisms; varied efficacy

4. Conclusion

This compound exhibits significant biological activity as a dual antagonist of TLR7 and TLR8, with promising implications for treating autoimmune disorders. Ongoing research continues to explore its efficacy and potential applications in clinical settings.

5. Future Directions

Further studies are needed to fully elucidate the pharmacokinetics and long-term effects of this compound in humans. Additionally, exploring its use in combination therapies may enhance its therapeutic potential against various inflammatory conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.